1-(2-Ethoxynaphthalen-1-yl)ethanone
Overview
Description
1-(2-Ethoxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethoxy group and an ethanone group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethoxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethoxynaphthalene with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent extraction to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-ethoxynaphthalene-1-carboxylic acid.
Reduction: Formation of 1-(2-ethoxynaphthalen-1-yl)ethanol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1-(2-Ethoxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethoxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthalenyl)ethanone: Similar structure but lacks the ethoxy group.
1-(2-Methoxynaphthalen-1-yl)ethanone: Similar structure with a methoxy group instead of an ethoxy group.
2-Acetyl-1-naphthol: Contains a hydroxyl group instead of an ethoxy group
Uniqueness
1-(2-Ethoxynaphthalen-1-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-ethoxynaphthalen-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQCCXLEKIFOEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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